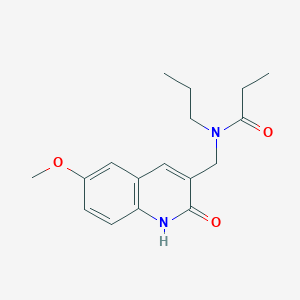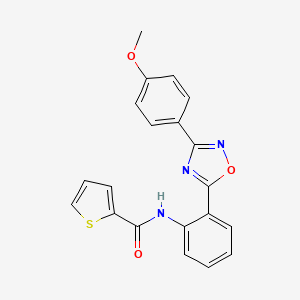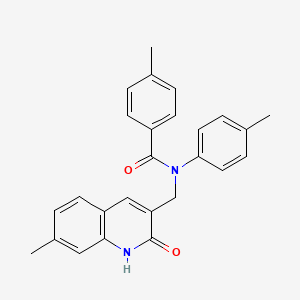
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HMN-176, is a small molecule inhibitor that has shown promising results in various scientific research applications.
Mécanisme D'action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide binds to the colchicine-binding site on tubulin, which is a protein that makes up microtubules. This binding disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic properties, which means it can inhibit the formation of new blood vessels that supply nutrients to tumors. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide in lab experiments is its specificity for the colchicine-binding site on tubulin. This specificity allows for targeted inhibition of microtubules, which is essential for cancer cell division. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide research. One direction is to further investigate its anti-angiogenic properties and potential use in combination with other anti-cancer drugs. Another direction is to explore its potential use in other diseases, such as Alzheimer's disease, which is also characterized by disrupted microtubule networks. Additionally, further research is needed to optimize the synthesis and formulation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide for clinical use.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a promising small molecule inhibitor that has shown potential in various scientific research applications, particularly in cancer treatment. Its specificity for the colchicine-binding site on tubulin allows for targeted inhibition of microtubules, which is essential for cancer cell division. While there are limitations to its use in lab experiments, there are several future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide research that could lead to its clinical use in the future.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 4-methyl-N-(p-tolyl)benzamide in the presence of a base. The resulting product is then purified through column chromatography. The yield of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is approximately 50%.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide works by targeting the microtubule network, which is essential for cell division. It disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-4-9-20(10-5-17)26(30)28(23-12-7-18(2)8-13-23)16-22-15-21-11-6-19(3)14-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIANBCILUZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)
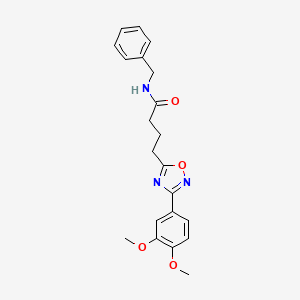

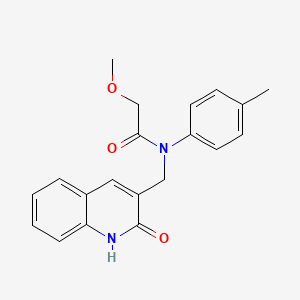
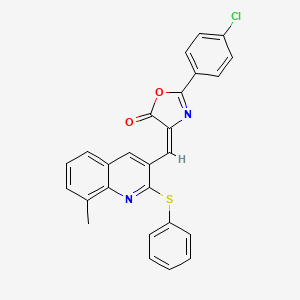



![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)



